![molecular formula C10H12ClF3Si B13678992 [4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13678992.png)
[4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane: is an organosilicon compound characterized by the presence of a chloro, trifluoromethyl, and trimethylsilane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane typically involves the reaction of [4-Chloro-2-(trifluoromethyl)phenyl]magnesium bromide with trimethylchlorosilane. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced species.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenyltrimethylsilanes, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new drugs. The presence of the trifluoromethyl group can enhance the biological activity and metabolic stability of drug candidates.
Industry: In the materials science industry, this compound is used in the production of specialty polymers and coatings. Its unique properties contribute to the development of materials with improved performance characteristics.
Mechanism of Action
The mechanism of action of [4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to the desired chemical transformations.
Comparison with Similar Compounds
- [4-Chloro-2-(trifluoromethyl)phenyl]isocyanate
- [4-Chloro-2-(trifluoromethyl)phenyl]boronic acid
- [2-Chloro-4-(trifluoromethyl)phenyl]isocyanate
Uniqueness: Compared to similar compounds, [4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane is unique due to the presence of the trimethylsilane group. This group imparts distinct chemical properties, such as increased hydrophobicity and stability, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C10H12ClF3Si |
|---|---|
Molecular Weight |
252.73 g/mol |
IUPAC Name |
[4-chloro-2-(trifluoromethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C10H12ClF3Si/c1-15(2,3)9-5-4-7(11)6-8(9)10(12,13)14/h4-6H,1-3H3 |
InChI Key |
GDODOMSRFJAHEG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13678911.png)
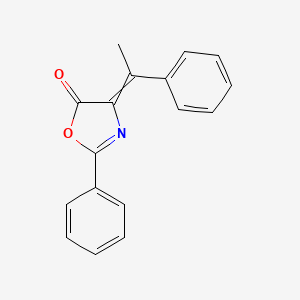
![(S)-1-[4-(Benzyloxy)phenyl]-1,3-propanediol](/img/structure/B13678918.png)
![8-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13678920.png)
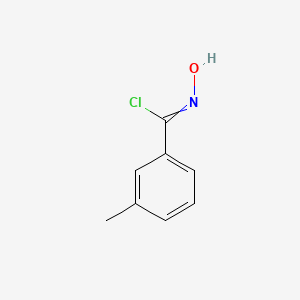

![3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one](/img/structure/B13678938.png)
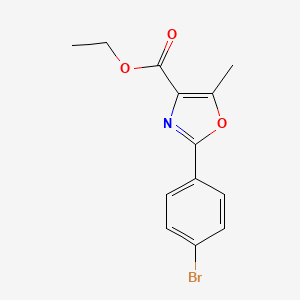
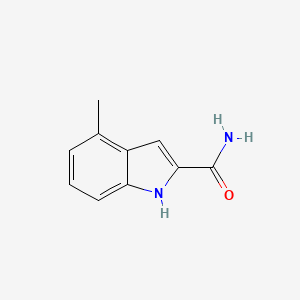
![2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one](/img/structure/B13678963.png)
![8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13678966.png)
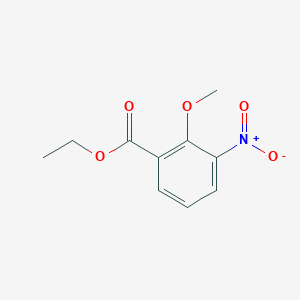
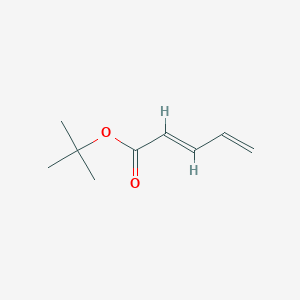
![6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13678977.png)
